CYP2C19 Inhibition: Preference over the Closest N2-Phenyl Analog
In a cross-study comparison, the target compound was evaluated in a recombinant CYP2C19 fluorogenic assay and returned an IC50 of 7,000 nM. Its nearest commercial comparator, N1-(2-(furan-2-yl)-2-methoxyethyl)-N2-phenyloxalamide (CAS 1788677-26-8), exhibited stronger CYP2C19 inhibition in the same assay format, with a reported IC50 of 1,200 nM [1][2]. This ~5.8-fold reduction in inhibitory potency against CYP2C19 suggests that the 1-phenylethyl substituent attenuates the oxalamide–CYP2C19 interaction relative to the simpler N2-phenyl analog, which is relevant for medicinal chemists prioritizing templates with lower CYP-mediated drug–drug interaction risk.
| Evidence Dimension | CYP2C19 inhibition potency |
|---|---|
| Target Compound Data | IC50 = 7,000 nM (recombinant CYP2C19, fluorogenic substrate, 15-min preincubation, 2-hr readout) |
| Comparator Or Baseline | N1-(2-(furan-2-yl)-2-methoxyethyl)-N2-phenyloxalamide (CAS 1788677-26-8): IC50 = 1,200 nM (same assay format) |
| Quantified Difference | 5.8-fold less potent CYP2C19 inhibition (calculated as 7,000 / 1,200 = 5.83) |
| Conditions | Recombinant CYP2C19 enzyme, fluorogenic substrate, 15-min preincubation with compound, NADPH-initiated reaction, fluorescence endpoint measured at 2 hr. |
Why This Matters
Lower CYP2C19 inhibition indicates reduced potential for pharmacokinetic drug interactions, a key differentiator for lead selection when multiple oxalamide scaffolds are under consideration.
- [1] BindingDB entry CHEMBL5182534 / BDBM50600733: Target compound CYP2C19 IC50 = 7,000 nM. Accession retrieved via BindingDB.org. View Source
- [2] BindingDB entry for N1-(2-(furan-2-yl)-2-methoxyethyl)-N2-phenyloxalamide (CAS 1788677-26-8): CYP2C19 IC50 = 1,200 nM. (Assay conditions matched.) View Source
